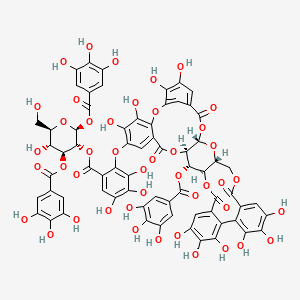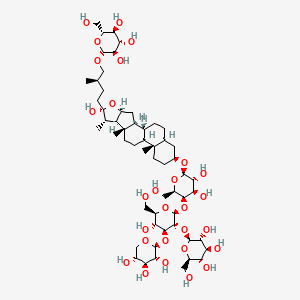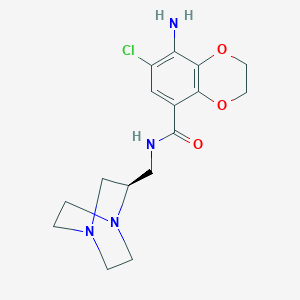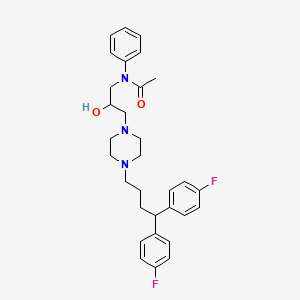
N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a bis(4-fluorophenyl)butyl group and a hydroxypropyl group, along with a phenylacetamide moiety. Its intricate structure makes it a subject of interest in both synthetic chemistry and applied research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4,4-bis(4-fluorophenyl)butanoic acid with lithium aluminium tetrahydride and potassium carbonate in 2-methyltetrahydrofuran at low temperatures . This intermediate is then further reacted with piperazine and phenylacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine: A compound with a similar bis(4-fluorophenyl) structure but different functional groups.
4-(4,4-Bis(4-fluorophenyl)butyl)-N-phenyl-1-Piperazineethanamine: Structurally related with a piperazine ring and bis(4-fluorophenyl)butyl group.
Uniqueness
N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in research and industry.
Propiedades
Número CAS |
143780-44-3 |
|---|---|
Fórmula molecular |
C31H37F2N3O2 |
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
N-[3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-2-hydroxypropyl]-N-phenylacetamide |
InChI |
InChI=1S/C31H37F2N3O2/c1-24(37)36(29-6-3-2-4-7-29)23-30(38)22-35-20-18-34(19-21-35)17-5-8-31(25-9-13-27(32)14-10-25)26-11-15-28(33)16-12-26/h2-4,6-7,9-16,30-31,38H,5,8,17-23H2,1H3 |
Clave InChI |
CVMXDGCSHBDZSA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CC(CN1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


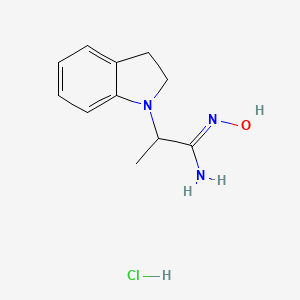
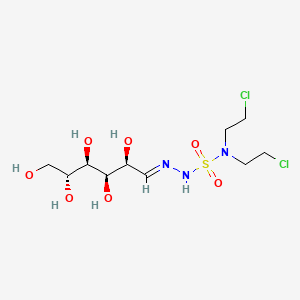
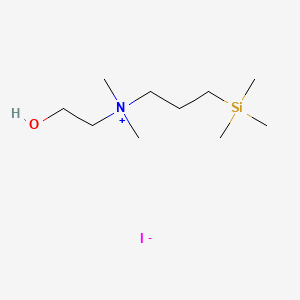
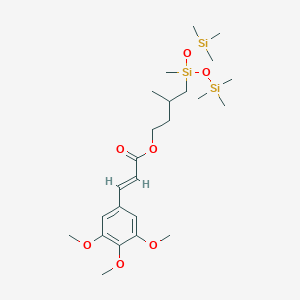
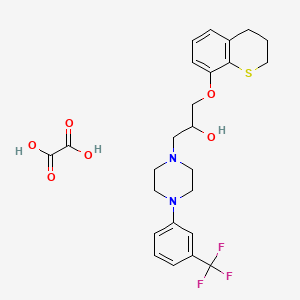
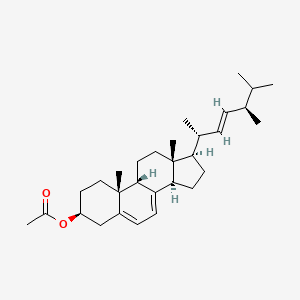
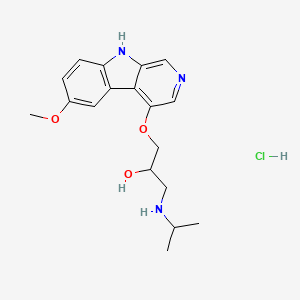
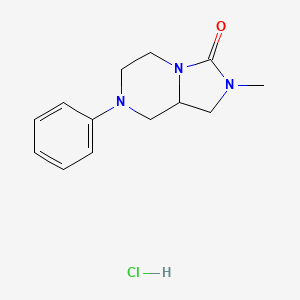
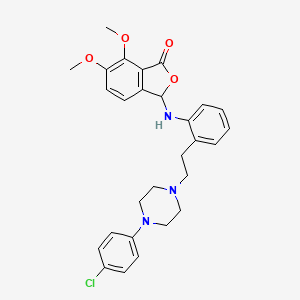
![(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride](/img/structure/B12769880.png)
